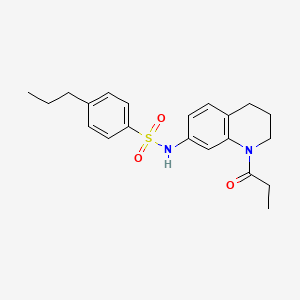

![molecular formula C24H17F2N3 B2515698 1-(3,4-ジメチルフェニル)-7,8-ジフルオロ-3-フェニル-1H-ピラゾロ[4,3-c]キノリン CAS No. 901248-27-9](/img/structure/B2515698.png)

1-(3,4-ジメチルフェニル)-7,8-ジフルオロ-3-フェニル-1H-ピラゾロ[4,3-c]キノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

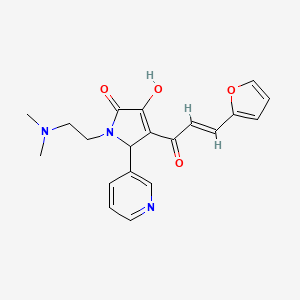

The compound "1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of organic electronics and fluorescence-based sensing. Pyrazoloquinoline derivatives exhibit a range of photophysical properties that make them suitable for use as molecular sensors, light-emitting devices, and in the development of molecular logic switches .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves strategies such as aryl sulfenylation, benzannulation, and reactions with various aldehydes and ketones. For instance, a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot approach has been described for constructing pyrazoloquinoline thioether derivatives, which demonstrates the versatility and adaptability of the synthetic methods for this class of compounds . Additionally, the reaction of amino-pyrazoles with dimedone and benzaldehydes has been reported to yield tricyclic pyrazoloquinoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by a planar aromatic core, which can be substituted with various functional groups. The presence of substituents such as phenyl or trifluoromethyl groups can induce twists in the molecule relative to the planar core, affecting the electronic properties and interactions of the compound . The planarity of the core is crucial for the photophysical properties, as it facilitates π-π* transitions that are responsible for the absorption and fluorescence characteristics of these molecules .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo a variety of chemical reactions, including protonation, which can lead to reversible quenching of fluorescence. This property is particularly interesting for the development of pH-sensitive fluorescent probes. The quenching process is influenced by the presence of protic acids and can be analyzed using steady-state and transient fluorescence spectra . Furthermore, the derivatives can be modified through reactions such as Suzuki coupling and controlled oxidation, which allows for the introduction of additional functional groups and the exploration of structure-activity relationships .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The absorption spectra of these compounds are characterized by strong absorption bands in the UV-visible range, which are influenced by the nature of the substituents and the solvent environment. The solvent effect on the absorption spectra is generally small, indicating that the intrinsic electronic properties of the molecule play a significant role in its photophysical behavior . The fluorescence properties, including solvatochromism, acidochromism, and solid-state fluorescence, are also notable features of these compounds, which can be tailored for specific applications by modifying the molecular structure .

科学的研究の応用

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3/c1-14-8-9-17(10-15(14)2)29-24-18-11-20(25)21(26)12-22(18)27-13-19(24)23(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWQVQKRYATKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)

![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)